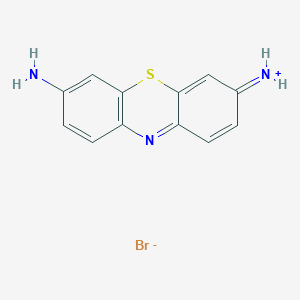
7-Amino-3H-phenothiazin-3-iminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-3H-phenothiazin-3-iminium bromide is a chemical compound known for its unique structure and properties. It belongs to the phenothiazine class of compounds, which are characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3H-phenothiazin-3-iminium bromide typically involves the reaction of phenothiazine derivatives with appropriate amination reagents. One common method is the reductive amination of phenothiazine using ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for efficiency, scalability, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Amino-3H-phenothiazin-3-iminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iminium salts or other oxidized derivatives.
Reduction: Reduction reactions can convert the iminium group to an amine, altering the compound’s properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminium salts, while reduction can produce amines. Substitution reactions result in a variety of substituted phenothiazine derivatives.
Applications De Recherche Scientifique
7-Amino-3H-phenothiazin-3-iminium bromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other phenothiazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their therapeutic potential in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-3H-phenothiazin-3-iminium bromide involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thionine: A closely related compound with similar structural features and applications.
Azure A chloride: Another phenothiazine derivative used in biological staining and research.
Methylene blue: A well-known phenothiazine derivative with applications in medicine and biology.
Uniqueness
7-Amino-3H-phenothiazin-3-iminium bromide is unique due to its specific amino and iminium functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
57981-35-8 |
|---|---|
Formule moléculaire |
C12H10BrN3S |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
(7-aminophenothiazin-3-ylidene)azanium;bromide |
InChI |
InChI=1S/C12H9N3S.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H |
Clé InChI |
NPDVWQGZFIKFRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

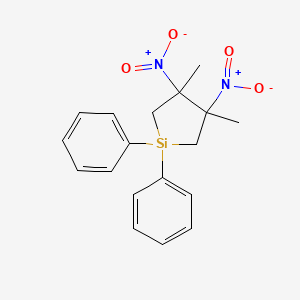

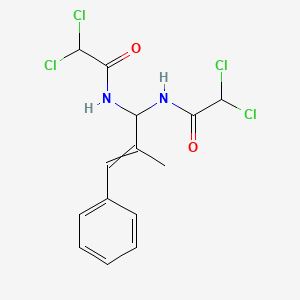
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
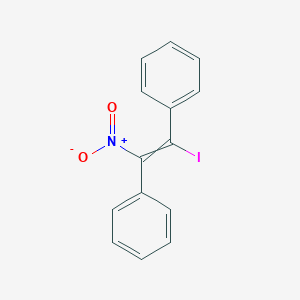
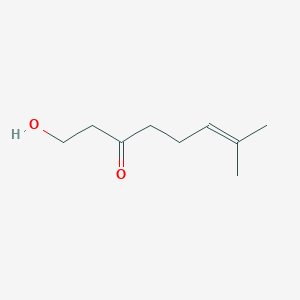

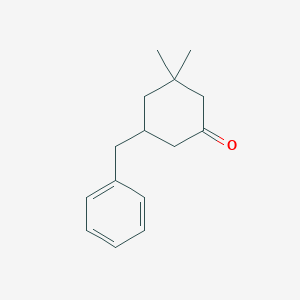
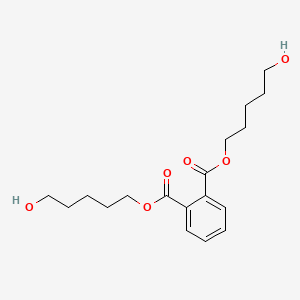
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
